molecular formula C11H7BrN2 B13174688 2-(6-Bromoquinolin-8-yl)acetonitrile

2-(6-Bromoquinolin-8-yl)acetonitrile

Cat. No.: B13174688
M. Wt: 247.09 g/mol
InChI Key: UCGFHCARBVGRIU-UHFFFAOYSA-N
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Description

2-(6-Bromoquinolin-8-yl)acetonitrile is a chemical compound with the molecular formula C11H7BrN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromoquinolin-8-yl)acetonitrile typically involves the bromination of quinoline derivatives. One common method involves the reaction of 6-bromoquinoline with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where quinoline derivatives are treated with brominating agents in the presence of suitable solvents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromoquinolin-8-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

2-(6-Bromoquinolin-8-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Bromoquinolin-8-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 2-(6-Bromoquinolin-8-yl)acetonitrile, known for its wide range of applications.

    8-Hydroxyquinoline: A derivative with significant biological activities, including antimicrobial and anticancer properties.

    6-Bromoquinoline: A closely related compound used in similar research contexts.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromo group at the 6-position and the acetonitrile group at the 8-position make it a versatile intermediate for further chemical modifications and applications .

Properties

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

2-(6-bromoquinolin-8-yl)acetonitrile

InChI

InChI=1S/C11H7BrN2/c12-10-6-8-2-1-5-14-11(8)9(7-10)3-4-13/h1-2,5-7H,3H2

InChI Key

UCGFHCARBVGRIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)CC#N)Br

Origin of Product

United States

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